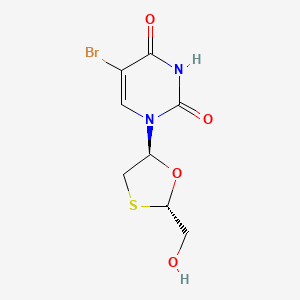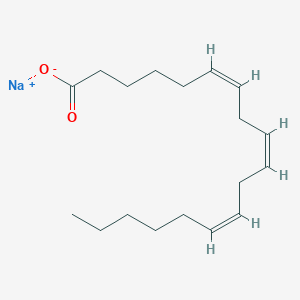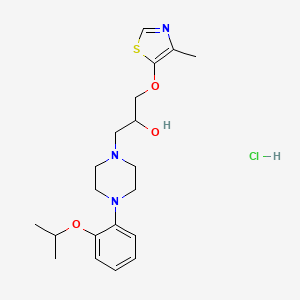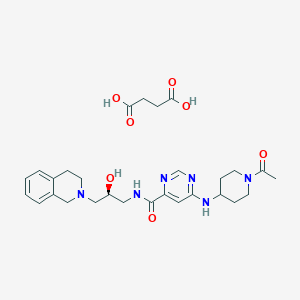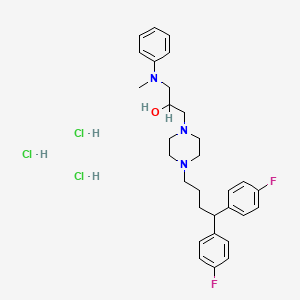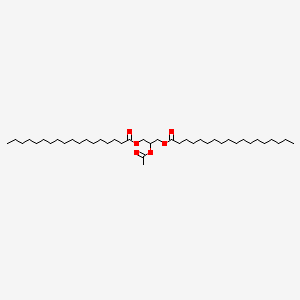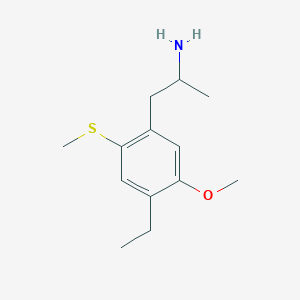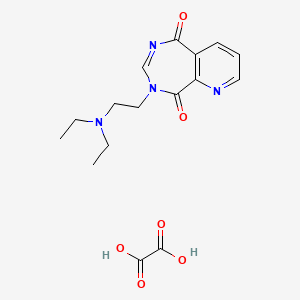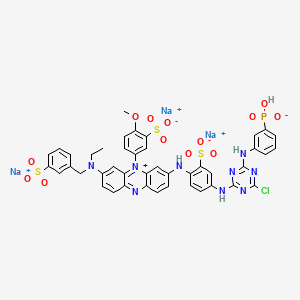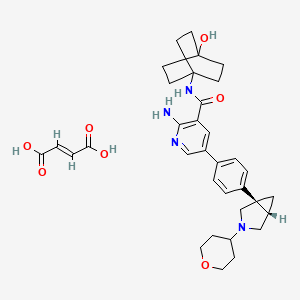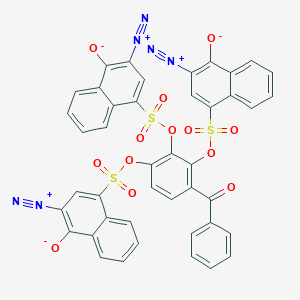
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple diazo groups and naphthalene sulphonate moieties, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) typically involves multi-step organic reactions. One common method includes the diazotization of naphthalene sulfonic acid derivatives followed by coupling with benzoylbenzene triyl intermediates. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of diazo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reactants are carefully monitored to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the diazo and naphthalene sulphonate sites.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
Wissenschaftliche Forschungsanwendungen
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) involves its ability to interact with various molecular targets through its diazo and naphthalene sulphonate groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways involved may include enzyme inhibition, DNA intercalation, and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Tris[1-oxo-2-diazonaphthoquinone-4-sulfonyloxy]benzophenone: Similar in structure but differs in the position and number of diazo groups.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Shares the benzene triyl core but lacks the diazo and naphthalene sulphonate groups.
Uniqueness
4-Benzoylbenzene-1,2,3-triyl tris(3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate) is unique due to its combination of diazo and naphthalene sulphonate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
84522-08-7 |
|---|---|
Molekularformel |
C43H22N6O13S3 |
Molekulargewicht |
926.9 g/mol |
IUPAC-Name |
4-[4-benzoyl-2,3-bis[(3-diazonio-4-oxidonaphthalen-1-yl)sulfonyloxy]phenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C43H22N6O13S3/c44-47-31-20-35(24-12-4-7-15-27(24)39(31)51)63(54,55)60-34-19-18-30(38(50)23-10-2-1-3-11-23)42(61-64(56,57)36-21-32(48-45)40(52)28-16-8-5-13-25(28)36)43(34)62-65(58,59)37-22-33(49-46)41(53)29-17-9-6-14-26(29)37/h1-22H |
InChI-Schlüssel |
AZLPCAODPMJHMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OS(=O)(=O)C3=CC(=C(C4=CC=CC=C43)[O-])[N+]#N)OS(=O)(=O)C5=CC(=C(C6=CC=CC=C65)[O-])[N+]#N)OS(=O)(=O)C7=CC(=C(C8=CC=CC=C87)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
